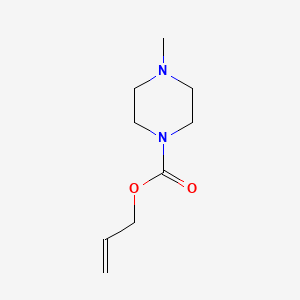

4-Allyloxycarbonyl-1-methylpiperazine

Descripción

4-Allyloxycarbonyl-1-methylpiperazine is a piperazine derivative featuring an allyloxycarbonyl group at the 4-position and a methyl group at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their structural versatility and pharmacological relevance, particularly in modulating neurotransmitter systems and serving as intermediates in drug synthesis . The allyloxycarbonyl group introduces steric bulk and electrophilic reactivity, which may influence solubility, metabolic stability, and receptor-binding profiles compared to simpler substituents .

Propiedades

Fórmula molecular |

C9H16N2O2 |

|---|---|

Peso molecular |

184.24 g/mol |

Nombre IUPAC |

prop-2-enyl 4-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C9H16N2O2/c1-3-8-13-9(12)11-6-4-10(2)5-7-11/h3H,1,4-8H2,2H3 |

Clave InChI |

ABYXJSJZMGDCSW-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C(=O)OCC=C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Piperazine derivatives are differentiated by substituents on the piperazine ring, which dictate their physicochemical, synthetic, and biological properties. Below is a detailed comparison of 4-Allyloxycarbonyl-1-methylpiperazine with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Comparative Insights

Halogenated Aroyl Groups (e.g., 2-chlorobenzoyl): Improve supramolecular packing via halogen bonding and C–H⋯O interactions, critical for crystallinity and solubility .

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., for 4-(pyrazin-2-yl)piperazine) achieves higher yields (up to 95%) than traditional methods .

- Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is standard for acylpiperazines but requires purification via chromatography .

Heteroaromatic Substituents (e.g., pyridinyl): Introduce π-π stacking interactions, enhancing binding to aromatic enzyme pockets .

1-(4-Fluorobenzyl)piperazine: Used in kinase inhibitors due to its rigid benzyl fragment . Acylpiperazines: Broad-spectrum activity (antimicrobial, antitumor) but face metabolic instability due to ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.